molecular formula C15H11BrN2O B11529309 (3Z)-3-[(4-bromophenyl)imino]-7-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(4-bromophenyl)imino]-7-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11529309
M. Wt: 315.16 g/mol
InChI Key: RWYGOFJZNARRBN-UHFFFAOYSA-N
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Description

(3Z)-3-[(4-BROMOPHENYL)IMINO]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and an indolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-BROMOPHENYL)IMINO]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 4-bromoaniline with 7-methyl-2,3-dihydro-1H-indol-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-BROMOPHENYL)IMINO]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3Z)-3-[(4-BROMOPHENYL)IMINO]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (3Z)-3-[(4-BROMOPHENYL)IMINO]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group and indolone core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bromomethyl methyl ether
  • 2-Hydroxy-2-methylpropiophenone

Comparison

Compared to similar compounds, (3Z)-3-[(4-BROMOPHENYL)IMINO]-7-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of a bromophenyl group and an indolone core

Properties

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

3-(4-bromophenyl)imino-7-methyl-1H-indol-2-one

InChI

InChI=1S/C15H11BrN2O/c1-9-3-2-4-12-13(9)18-15(19)14(12)17-11-7-5-10(16)6-8-11/h2-8H,1H3,(H,17,18,19)

InChI Key

RWYGOFJZNARRBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC3=CC=C(C=C3)Br)C(=O)N2

Origin of Product

United States

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